2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
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Overview
Description
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE: is a chemical compound that belongs to the class of phosphono amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, an ethyl ester, and a dimethylphosphono group attached to the glycine backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC anhydride) in the presence of a base such as triethylamine. This step yields N-BOC-glycine.
Formation of Ethyl Ester: N-BOC-glycine is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form N-BOC-ethyl glycine.
Introduction of Dimethylphosphono Group: The final step involves the reaction of N-BOC-ethyl glycine with dimethylphosphite in the presence of a base such as sodium hydride. This step introduces the dimethylphosphono group, resulting in the formation of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE.
Industrial Production Methods
In an industrial setting, the production of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE undergoes various chemical reactions, including:
Oxidation: The dimethylphosphono group can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Phosphonic acid derivative.
Reduction: Corresponding alcohol.
Substitution: Free amine.
Scientific Research Applications
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphono group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzyme activity. The BOC protecting group provides stability and facilitates the compound’s transport and delivery in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-BOC-GLYCINE: Lacks the dimethylphosphono group.
ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE: Lacks the BOC protecting group.
N-BOC-ETHYL-GLYCINATE: Lacks the dimethylphosphono group.
Uniqueness
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE is unique due to the presence of both the BOC protecting group and the dimethylphosphono group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H21NO7P- |
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Molecular Weight |
310.26 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C11H22NO7P/c1-7-12(10(15)19-11(2,3)4)8(9(13)14)20(16,17-5)18-6/h8H,7H2,1-6H3,(H,13,14)/p-1 |
InChI Key |
IFBZQHCUBXFYBW-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C(C(=O)[O-])P(=O)(OC)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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